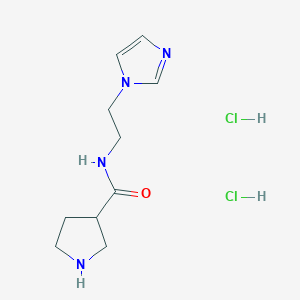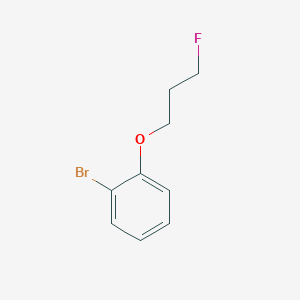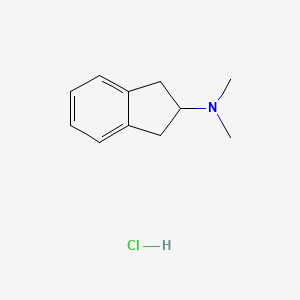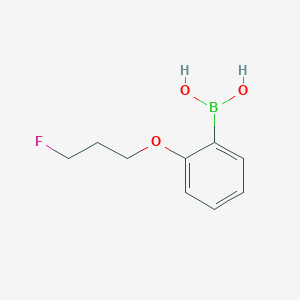
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a carboxylic acid group, and an imidazole moiety, making it a versatile molecule for biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Imidazole Group: The imidazole moiety is introduced via nucleophilic substitution reactions, often using imidazole derivatives and suitable leaving groups.
Amidation Reaction: The carboxylic acid group is converted to an amide through reaction with an amine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various functional groups under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Functionalized imidazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Protein Binding: It can be used to study protein-ligand interactions, providing insights into protein function and structure.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may be explored as a therapeutic agent for various diseases, depending on its biological activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Analytical Chemistry: It serves as a standard or reagent in analytical methods, ensuring accuracy and reliability in measurements.
作用機序
The mechanism by which Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The compound may also interact with cellular pathways, modulating biological processes at the molecular level.
類似化合物との比較
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring but differ in the position and nature of substituents.
Imidazole derivatives: Compounds with variations in the imidazole ring structure or additional functional groups.
Uniqueness: Pyrrolidine-3-carboxylic acid (2-imidazol-1-yl-ethyl)-amide dihydrochloride is unique due to its specific combination of a pyrrolidine ring, carboxylic acid group, and imidazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1185304-24-8 |
|---|---|
分子式 |
C10H17ClN4O |
分子量 |
244.72 g/mol |
IUPAC名 |
N-(2-imidazol-1-ylethyl)pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c15-10(9-1-2-11-7-9)13-4-6-14-5-3-12-8-14;/h3,5,8-9,11H,1-2,4,6-7H2,(H,13,15);1H |
InChIキー |
ONTPFKNFIBAVAU-UHFFFAOYSA-N |
SMILES |
C1CNCC1C(=O)NCCN2C=CN=C2.Cl.Cl |
正規SMILES |
C1CNCC1C(=O)NCCN2C=CN=C2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1390219.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B1390220.png)


![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1390225.png)


![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)



![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

